

Foreword: A Predictive Approach to Spectroscopic Characterization

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Compound of Interest

Compound Name: *2-Chloro-4'-fluoro-3'-methylbenzophenone*

Cat. No.: *B1324064*

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In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. **2-Chloro-4'-fluoro-3'-methylbenzophenone** represents a unique substitution pattern on the versatile benzophenone scaffold, suggesting its potential as a key intermediate in the synthesis of complex molecular architectures. While public spectral databases do not currently feature a comprehensive experimental dataset for this specific compound, this guide leverages foundational spectroscopic principles and extensive data from structurally analogous molecules to construct a robust, predictive spectroscopic profile. This document is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for the characterization of this and similar compounds. By explaining the causality behind expected spectral features, we aim to provide a self-validating framework for analysis, grounded in established scientific literature.

Molecular Structure and Key Features

2-Chloro-4'-fluoro-3'-methylbenzophenone is an unsymmetrically substituted diaryl ketone. Its structure comprises a central carbonyl group linking a 2-chlorophenyl ring and a 4-fluoro-3-methylphenyl ring. The electronic and steric effects of these substituents—the electron-withdrawing chloro and fluoro groups, and the electron-donating methyl group—create a distinct electronic environment that will be reflected in its spectroscopic signatures.

Caption: Molecular structure of **2-Chloro-4'-fluoro-3'-methylbenzophenone**.

Infrared (IR) Spectroscopy: Probing Functional Groups

2.1. Theoretical Basis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups possess characteristic vibrational frequencies, making IR spectroscopy an invaluable tool for identifying the presence of key structural motifs. For substituted benzophenones, the most diagnostic absorption bands are the C=O stretch of the ketone and various vibrations associated with the substituted aromatic rings.^[1]

2.2. Predicted IR Absorption Data

The predicted IR spectrum of **2-Chloro-4'-fluoro-3'-methylbenzophenone** will be dominated by a strong carbonyl stretch, with additional characteristic peaks from the aromatic rings and their substituents.

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Expected Intensity	Rationale & References
C=O (Ketone)	Stretching	1660 - 1675	Strong, Sharp	<p>The carbonyl stretch in benzophenones is typically around 1665 cm⁻¹. Conjugation with two aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). The precise position is influenced by the electronic effects of ring substituents.^[2]</p> <p>^[3]</p>
C=C (Aromatic)	Stretching	1580 - 1610	Medium - Strong	Multiple bands are expected due to the two different aromatic rings.
C-H (Aromatic)	Stretching	3050 - 3100	Medium - Weak	
C-H (Methyl)	Stretching	2850 - 2960	Medium	Characteristic of the -CH ₃ group.
C-F	Stretching	1200 - 1250	Strong	The C-F bond gives a strong, characteristic absorption.

C-Cl	Stretching	700 - 750	Medium - Strong	The position can be influenced by the substitution pattern on the aromatic ring.
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2.3. Standard Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- **Sample Preparation:** Ensure the solid sample is dry and crystalline. No further preparation is typically needed.
- **Instrument Setup:** Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- **Background Scan:** Record a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
- **Sample Analysis:** Place a small amount of the solid sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.
- **Data Acquisition:** Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
- **Data Processing:** Perform an ATR correction and baseline correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

3.1. Theoretical Basis

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift of a nucleus is determined by its local electronic environment, while spin-spin coupling between neighboring nuclei provides connectivity information.^[4]

3.2. Predicted ^1H NMR Spectrum

The ^1H NMR spectrum will show distinct signals for the aromatic protons on both rings and a singlet for the methyl group. The chemical shifts are influenced by the anisotropic effect of the carbonyl group and the electronic effects of the substituents.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Coupling Constants (J, Hz)	Rationale & References
H-6' (ortho to -CH ₃)	~7.6 - 7.8	Doublet of Doublets (dd)	J(H-F) \approx 6-8, J(H-H) \approx 2	Deshielded by proximity to the carbonyl. Coupled to both the fluorine and the adjacent proton.
H-2', H-5'	~7.1 - 7.4	Multiplet (m)	The exact shifts and multiplicities will depend on complex coupling with each other and the fluorine atom. Data from 4-fluorotoluene can be used as a reference. [5] [6]	
Aromatic Protons (2-chlorophenyl ring)	~7.3 - 7.6	Multiplet (m)	The four protons on this ring will form a complex multiplet due to their proximity to the electron-withdrawing chloro group and the carbonyl.	
-CH ₃	~2.3 - 2.5	Singlet (s)	Aromatic methyl groups typically appear in this region.	

3.3. Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will show 14 distinct signals, one for each unique carbon atom in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale & References
C=O (Carbonyl)	194 - 197	The carbonyl carbon of benzophenones is highly deshielded and appears far downfield. ^{[7][8]}
C-Cl	130 - 134	The carbon directly attached to chlorine is deshielded.
C-F	160 - 165 (d, $^1\text{JCF} \approx 250$ Hz)	The carbon attached to fluorine shows a very high chemical shift and a large one-bond coupling constant.
Quaternary Carbons (aromatic)	135 - 145	Includes the carbons attached to the carbonyl group and the methyl-substituted carbon.
CH Carbons (aromatic)	115 - 135	The exact shifts are influenced by the substituents. Carbons ortho and para to the fluorine will show coupling.
-CH ₃	20 - 22	Typical range for an aromatic methyl carbon.

3.4. Standard Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard ($\delta = 0.00$ ppm).

- **Instrument Tuning:** Place the sample in the NMR spectrometer (e.g., 400 MHz). The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.
- **^1H NMR Acquisition:** Acquire the ^1H spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans and a longer acquisition time are required.
- **Data Processing:** Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum. Phase and baseline corrections should be performed.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

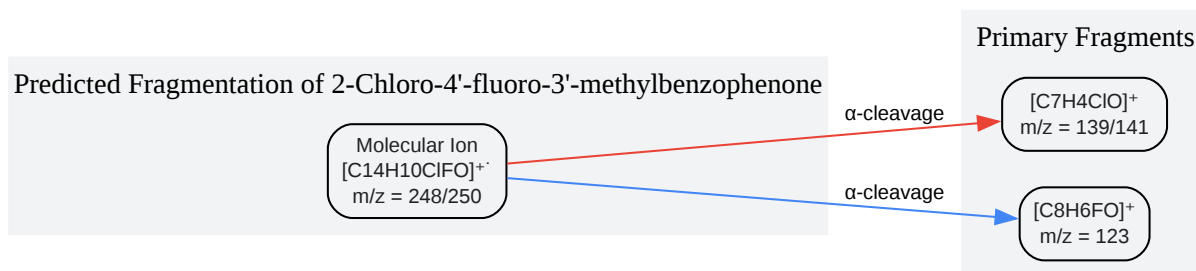
4.1. Theoretical Basis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and structural information based on its fragmentation pattern.

4.2. Predicted Mass Spectrum and Fragmentation

The molecular ion peak will be crucial for confirming the molecular formula. The presence of a chlorine atom will result in a characteristic isotopic pattern.^[9]

- **Molecular Ion (M^+):** The nominal molecular weight is 248.69 g/mol. The mass spectrum will show a molecular ion peak at $m/z = 248$ (for the ^{35}Cl isotope) and an $\text{M}+2$ peak at $m/z = 250$ (for the ^{37}Cl isotope) with a relative intensity of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.
- **Key Fragmentation Pathways:** The primary fragmentation mechanism for benzophenones is α -cleavage on either side of the carbonyl group.



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Caption: Predicted primary fragmentation pathways in mass spectrometry.

4.3. Standard Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC Method:** Inject a small volume (e.g., 1 μ L) of the solution into the GC inlet. The sample is vaporized and separated on a capillary column (e.g., a 30 m DB-5 column). A typical temperature program might start at 100°C, hold for 2 minutes, and then ramp to 280°C at 10°C/min.
- **MS Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Ionization (EI) at 70 eV.
- **Mass Analysis:** The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
- **Data Analysis:** The resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the GC peak of the compound are analyzed.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis of **2-Chloro-4'-fluoro-3'-methylbenzophenone**. By integrating fundamental principles with data from analogous structures, we have constructed a comprehensive expected dataset for IR, ¹H NMR, ¹³C NMR,

and mass spectrometry. These predictions, coupled with the provided standardized protocols, offer a robust framework for the empirical characterization and structural verification of this novel compound, thereby facilitating its potential application in research and development.

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